molecular formula C8H10O3 B172775 4-Hydroxy-2-methoxybenzyl alcohol CAS No. 119138-29-3

4-Hydroxy-2-methoxybenzyl alcohol

Cat. No. B172775
M. Wt: 154.16 g/mol
InChI Key: IMPDSJJLYGGTPW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxybenzyl alcohol is a chemical compound with the empirical formula C8H10O3 . It is a solid substance and is also known as vanillyl alcohol .


Synthesis Analysis

The synthesis of 4-Hydroxy-2-methoxybenzyl alcohol involves several steps. One common method for synthesizing PMB esters involves the addition of 4-methoxybenzyl alcohol to acid chlorides in the presence of a base to scavenge the HCl by-product .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-methoxybenzyl alcohol is represented by the SMILES string COc1cc(O)ccc1CO . It has a molecular weight of 154.16 .


Chemical Reactions Analysis

4-Hydroxy-2-methoxybenzyl alcohol can undergo various chemical reactions. For instance, it can react with a hydrogen halide to produce an alkyl halide and water . It can also participate in 2,4-dichlorobenzoate degradation .


Physical And Chemical Properties Analysis

4-Hydroxy-2-methoxybenzyl alcohol is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

  • Enzymology

    • Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol is also known as vanillyl alcohol and is used by the enzyme vanillyl-alcohol oxidase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of donor with oxygen as acceptor .
    • Methods of application or experimental procedures : The enzyme catalyzes the chemical reaction of vanillyl alcohol and O2 to produce vanillin and H2O2 .
    • Results or outcomes : This enzyme participates in 2,4-dichlorobenzoate degradation . It employs one cofactor, FAD .
  • Organic Reactions

    • Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol is used as a reagent for various chemical organic reactions .
    • Methods of application or experimental procedures : It is used in the synthesis of quinolines .
    • Results or outcomes : The product of these reactions is used as a fragrance and flavorant .
  • Nanoparticle Synthesis

    • Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol can be used as a precursor for the synthesis of hydrogen peroxide-responsive copolyoxalate (HPOX) nanoparticles .
    • Methods of application or experimental procedures : The compound is incorporated into the nanoparticle structure during the synthesis process .
    • Results or outcomes : The resulting HPOX nanoparticles can potentially be used as a drug delivery system .
  • Polymer Synthesis

    • Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol can be used in the synthesis of poly(4-hydroxybenzyl alcohol) by enzyme-catalyzed reactions .
    • Methods of application or experimental procedures : The compound is polymerized using specific enzymes to form the desired polymer .
    • Results or outcomes : The resulting polymer has potential applications in various fields .
  • Antioxidant and Anti-asthmatic Agent

    • Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol is a phenolic compound found in Gastrodia elata. It is known for its antioxidant and anti-asthmatic properties .
    • Methods of application or experimental procedures : The compound can be extracted from Gastrodia elata and used in various medical formulations .
    • Results or outcomes : The antioxidant and anti-asthmatic properties of this compound have potential therapeutic applications .
  • Synthesis of 4-Hydroxybenzyl Imidazole Derivatives

    • Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol can be used in the synthesis of 4-hydroxybenzyl imidazole derivatives .
    • Methods of application or experimental procedures : The compound is used as a precursor in the chemical synthesis of these derivatives .
    • Results or outcomes : The resulting 4-hydroxybenzyl imidazole derivatives have potential applications in various fields .

Safety And Hazards

4-Hydroxy-2-methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion .

properties

IUPAC Name

4-(hydroxymethyl)-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPDSJJLYGGTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396037
Record name 4-Hydroxy-2-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methoxybenzyl alcohol

CAS RN

119138-29-3
Record name 4-Hydroxy-2-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methoxybenzyl alcohol
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Reactant of Route 4
4-Hydroxy-2-methoxybenzyl alcohol
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Reactant of Route 6
4-Hydroxy-2-methoxybenzyl alcohol

Citations

For This Compound
10
Citations
K Harju, M Vahermo, I Mutikainen… - Journal of …, 2003 - ACS Publications
… We succeeded in cleaving the carbon−nitrogen bond between the resin and the triazole using 2-methoxy-substituted resin (polymer-bound 4-hydroxy-2-methoxybenzyl alcohol). A …
Number of citations: 103 pubs.acs.org
B Koutek, L Pavlíčková, J Velek… - Collection of …, 1976 - cccc.uochb.cas.cz
… Thus, eg, the reaction of 2-methoxy-4-propylphenol with 4-hydroxy-2-methoxybenzyl alcohol in dioxane-water-hydrogen chloride affords 5-( 4-hydroxy-3-methoxybenzyl)-2-methoxy-4-…
Number of citations: 3 cccc.uochb.cas.cz
TA Ewing, A Van Noord, CE Paul, WJH Van Berkel - Molecules, 2018 - mdpi.com
… , 4-cyclopentylphenol, 4-ethylphenol, 4-n-hexylphenol, 2-hydroxy-benzyl alcohol, 3-hydroxybenzyl alcohol, 4-hydroxybenzyl alcohol, 4-hydroxy-2-methoxybenzyl alcohol, 4-hydroxy-3-…
Number of citations: 18 www.mdpi.com
C Wéber, A Bielik, Á Demeter, I Borza, GI Szendrei… - Tetrahedron, 2005 - Elsevier
… Compound 8 (11.3 g, 46 mmol) and PPh 3 (6.0 g, 23 mmol) were dissolved in abs THF (230 mL, water content <0.01%), and then 9 (23 g 4-hydroxy-2-methoxybenzyl alcohol resin, 9.2 …
Number of citations: 13 www.sciencedirect.com
FK Wallner, S Spjut, D Boström… - Organic & Biomolecular …, 2007 - pubs.rsc.org
Gel-phase 19F NMR spectroscopy is a useful monitoring technique for solid-phase organic chemistry due to the high information content it delivers and swift acquisition times, using …
Number of citations: 5 pubs.rsc.org
J Wei, L Chen, S Gao, J Wang, Y Wang, Z Zhang… - Pharmacological …, 2022 - Elsevier
Tripterygium hypoglaucum (Levl.) Hutch (THH) is the source plant of a traditional Chinese medicine named Kunmingshanhaitang, which was first recorded in Compendium of Materia …
Number of citations: 2 www.sciencedirect.com
R Warrass - Combinatorial Chemistry: Synthesis, Analysis …, 1999 - books.google.com
At quite an early point, it was realized that Merrifield’s idea [1] for peptide chemistry on solid-phase supports had advantages for organic chemists other than just those inter-ested in …
Number of citations: 1 books.google.com
C Wéber, Á Demeter, GI Szendrei, I Greiner - Tetrahedron letters, 2003 - Elsevier
A new procedure for the solid-phase synthesis of 2,6- and 2,7-diamino-4(3H)-quinazolinones is described. The method involves coupling of 2,4,6- and 2,4,7-trichloroquinazoline to a …
Number of citations: 29 www.sciencedirect.com
JS Robbins - 2014 - search.proquest.com
… After 30 min, the oligomer had converted completely into the expected small molecules products 4-hydroxy-2-methoxybenzyl alcohol, 4-amino-2-methoxybenzyl alcohol, and 4-…
Number of citations: 2 search.proquest.com
K Harju - 2009 - Helsingin yliopisto
Number of citations: 3

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